molecular formula C28H42O4S B1675441 Lunacalcipol CAS No. 250384-82-8

Lunacalcipol

Cat. No.: B1675441
CAS No.: 250384-82-8
M. Wt: 474.7 g/mol
InChI Key: RFQHCLMGLJGZNV-UXXOMSPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lunacalcipol is synthesized through a series of chemical reactions involving the modification of the vitamin D structure. The reaction conditions include the use of solvents such as DMSO and reagents like PEG300 and Tween 80 .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and requires stringent quality control measures to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Lunacalcipol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include modified vitamin D analogs with varying biological activities. These products are often used in further research and development .

Scientific Research Applications

Lunacalcipol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.

    Biology: Investigated for its role in regulating calcium and phosphate metabolism.

    Medicine: Developed for the treatment of secondary hyperparathyroidism and other conditions related to vitamin D deficiency.

    Industry: Utilized in the production of vitamin D supplements and related pharmaceuticals

Mechanism of Action

Lunacalcipol exerts its effects through a dual mechanism of action:

    Inhibition of CYP24A1: this compound inhibits the enzyme CYP24A1, which is responsible for the catabolism of vitamin D.

    Induction of VDR Expression: this compound induces the expression of the vitamin D receptor (VDR), enhancing the biological effects of vitamin D.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lunacalcipol

This compound is unique due to its dual mechanism of action, which combines the inhibition of CYP24A1 and the induction of VDR expression. This dual action enhances its efficacy in treating conditions related to vitamin D deficiency and secondary hyperparathyroidism .

Properties

CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages.

CAS No.

250384-82-8

Molecular Formula

C28H42O4S

Molecular Weight

474.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1

InChI Key

RFQHCLMGLJGZNV-UXXOMSPDSA-N

Isomeric SMILES

C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lunacalcipol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lunacalcipol
Reactant of Route 2
Lunacalcipol
Reactant of Route 3
Lunacalcipol
Reactant of Route 4
Lunacalcipol
Reactant of Route 5
Lunacalcipol
Reactant of Route 6
Lunacalcipol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.